molecular formula C17H24N4O5 B3089744 tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate CAS No. 1197888-17-7

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate

Cat. No.: B3089744
CAS No.: 1197888-17-7
M. Wt: 364.4
InChI Key: CFJYDRZMVDTMDA-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a ureido group attached to a 2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-piperidone with tert-butyl chloroformate to form tert-butyl 4-piperidinecarboxylate. This intermediate is then reacted with 2-nitrophenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ureido group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ureido derivatives.

Scientific Research Applications

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl moiety can participate in electron transfer reactions, while the ureido group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with a bromophenyl group instead of a nitrophenyl group.

    tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of a nitrophenyl group.

    N-Boc-4-piperidineacetaldehyde: Similar piperidine core but with different functional groups.

Uniqueness

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate is unique due to the presence of both the nitrophenyl and ureido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[(2-nitrophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-10-8-12(9-11-20)18-15(22)19-13-6-4-5-7-14(13)21(24)25/h4-7,12H,8-11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYDRZMVDTMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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